BAY-6035

SMYD3 MEKK2 Methylation Cellular Assay

Researchers studying SMYD3 in cancer signaling face the challenge of distinguishing on-target effects from compound-specific artifacts. BAY-6035 (CAS 2247890-13-5) is a benzodiazepine-based, substrate-competitive SMYD3 inhibitor (IC50 = 88 nM cell-free; 70 nM cellular) offering a structurally distinct chemotype from EPZ031686 for orthogonal target validation. • >100-fold selectivity over other histone methyltransferases • Paired with inactive control BAY-444 (IC50 = 23 µM) for rigorous experimental design • Also available: BAY-211 negative control for cell-free methylation assays Supplied as ≥98% (HPLC) pure solid; stable 36 months at -20°C.

Molecular Formula C22H28N4O3
Molecular Weight 396.5 g/mol
Cat. No. B605944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-6035
SynonymsBAY 6035;  BAY6035;  BAY-6035
Molecular FormulaC22H28N4O3
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCC1CC(=O)NC2=C(N1C(=O)N3CC4CC4C3)C=CC(=C2)C(=O)NCCC5CC5
InChIInChI=1S/C22H28N4O3/c1-13-8-20(27)24-18-10-15(21(28)23-7-6-14-2-3-14)4-5-19(18)26(13)22(29)25-11-16-9-17(16)12-25/h4-5,10,13-14,16-17H,2-3,6-9,11-12H2,1H3,(H,23,28)(H,24,27)/t13-,16?,17?/m0/s1
InChIKeyCKFRXCBNKKOFGO-IGEOTXOUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BAY-6035: Selective SMYD3 Chemical Probe


BAY-6035 is a novel, potent, and selective chemical probe that acts as a substrate-competitive inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a protein lysine methyltransferase [1]. It belongs to a benzodiazepine-based inhibitor series and was developed through a collaboration between Bayer AG and the Structural Genomics Consortium (SGC) [2]. The compound is specifically designed to inhibit the methylation of mitogen-activated protein kinase kinase kinase 2 (MAP3K2/MEKK2) by SMYD3, a mechanism implicated in cancer signaling [1].

Why BAY-6035 for Controlled Mechanistic Studies


In-class SMYD3 inhibitors are not interchangeable due to substantial differences in chemotype, potency, selectivity, and the availability of matched inactive controls. While other SMYD3 inhibitors like EPZ031686 are highly potent, BAY-6035 offers a unique benzodiazepine-based chemotype [1]. This structural distinction is critical for exploring alternative binding modes and for use in studies where EPZ031686 might exhibit off-target effects [1]. Furthermore, the BAY-6035 program includes a well-characterized, structurally related inactive control, BAY-444, which is essential for rigorous experimental design and deconvoluting specific on-target effects from compound-specific toxicity .

BAY-6035 Potency, Selectivity, and Control Data


Cellular Potency vs. Inactive Control BAY-444

In a direct comparison within a cellular mechanistic assay, BAY-6035 potently inhibited SMYD3-mediated MEKK2 methylation with an IC50 of 70 nM, whereas its designed inactive control compound, BAY-444, was 329-fold less potent, exhibiting an IC50 of 23,000 nM (23 µM) [1]. This stark difference confirms the target engagement and specificity of BAY-6035 in a live-cell context.

SMYD3 MEKK2 Methylation Cellular Assay

Biochemical Potency vs. Inactive Analog BAY-211

In a cell-free biochemical assay measuring the methylation of an MEKK2 peptide, BAY-6035 exhibited an IC50 of 88 nM . A closely related structural analog, BAY-211, which serves as a recommended inactive control, was found to be 261-fold less potent, with an IC50 of 23,000 nM (23 µM) under the same conditions .

SMYD3 MEKK2 Peptide Methylation Biochemical Assay

Selectivity Across Histone Methyltransferases

In selectivity profiling against a panel of other histone methyltransferases (HMTs), BAY-6035 demonstrated >100-fold selectivity for SMYD3 [1]. This high degree of selectivity is crucial for minimizing off-target effects within the broader HMT family, which includes enzymes like SMYD2, SETD7, and G9a, thereby increasing confidence that experimental results are attributable to SMYD3 inhibition.

SMYD3 Selectivity Histone Methyltransferase

Chemotype Differentiation from EPZ031686

BAY-6035 possesses a unique benzodiazepine-based chemotype that is structurally distinct from the first-in-class SMYD3 inhibitor, EPZ031686 [1]. This chemotype divergence is significant as it implies a potentially different binding mode or interaction profile within the substrate-binding pocket of SMYD3, which may translate to differences in off-target profiles or resistance mechanisms compared to EPZ031686 [1].

SMYD3 Chemical Probe Chemotype

BAY-6035 Validated Research Applications


SMYD3 Phenotype Deconvolution in Cells

For researchers studying the role of SMYD3 in cancer cell proliferation, migration, or gene expression, BAY-6035 should be used in parallel with its inactive control, BAY-444. The >300-fold difference in cellular potency (IC50: 70 nM vs. 23 µM) ensures that any biological effects observed with BAY-6035 but not with BAY-444 at matched concentrations can be confidently attributed to SMYD3 inhibition [1].

Biochemical Target Engagement Validation

To confirm that a compound's mechanism of action is through direct inhibition of SMYD3, BAY-6035 (IC50 = 88 nM) can be used alongside the inactive structural analog BAY-211 (IC50 = 23 µM) in cell-free methylation assays. A 261-fold difference in inhibitory activity provides a robust positive/negative control pair for establishing a direct link between compound binding and functional enzyme inhibition .

Cross-Validation with Alternative Chemotypes

When investigating SMYD3 as a therapeutic target, BAY-6035's unique benzodiazepine chemotype offers a crucial orthogonal tool to cross-validate findings generated with other inhibitors like EPZ031686 [2]. Consistent results across structurally distinct probes greatly strengthen the biological hypothesis and reduce the risk of artifacts from a single chemical series.

Technical Documentation Hub

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